molecular formula C7H4ClNS B146396 4-Chlorophenyl isothiocyanate CAS No. 2131-55-7

4-Chlorophenyl isothiocyanate

Cat. No. B146396
CAS RN: 2131-55-7
M. Wt: 169.63 g/mol
InChI Key: MZZVFXMTZTVUFO-UHFFFAOYSA-N
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Description

4-Chlorophenyl isothiocyanate is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss 4-Chlorophenyl isothiocyanate, they do provide insights into related compounds that can help us infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of chlorinated aromatic compounds with other reagents. For example, a 4-(o-chlorophenyl)-2-aminothiazole was synthesized using o-chloroacetophenone, iodine, and thiourea under microwave irradiation, which is a green chemistry approach . This suggests that similar methods could potentially be applied to synthesize 4-Chlorophenyl isothiocyanate, with appropriate adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Chlorophenyl isothiocyanate has been determined using various analytical techniques. For instance, the crystal structure of 4-isothiocyanato phenyl 4-pentylbicyclo[2,2,2]octane-1-carboxylate was determined to be in the triclinic system . Another compound, 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, forms orthorhombic crystals . These studies indicate that chlorophenyl compounds can crystallize in different systems, which could also be true for 4-Chlorophenyl isothiocyanate.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be quite diverse. For example, the compound mentioned in paper was synthesized via 1,3 dipolar cycloaddition, which is a reaction that could potentially be relevant to the synthesis or reactivity of 4-Chlorophenyl isothiocyanate. The presence of the isothiocyanate group in related compounds suggests that it could participate in reactions typical of this functional group, such as nucleophilic addition or cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are often characterized by their crystalline structure, thermal stability, and biological activity. The compound in paper showed antibacterial and antifungal activities, indicating that 4-Chlorophenyl isothiocyanate might also exhibit similar properties. The thermal stability of these compounds can be assessed through techniques like TG curve analysis, as done in paper . Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, can be theoretically examined using quantum chemical calculations .

Scientific Research Applications

Synthesis and Structural Analysis

4-Chlorophenyl isothiocyanate is used in the synthesis of various compounds. One such example is its use in the synthesis of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, characterized by X-ray crystallography, NMR, IR, UV spectroscopy, and microelemental analysis (Yeo, Azizan, & Tiekink, 2019).

Environmental Applications

4-Chlorophenyl isothiocyanate derivatives are studied for environmental applications. For instance, Fe3O4-Cr2O3 magnetic nanocomposite, synthesized for photocatalytic decomposition of 4-chlorophenol in water, demonstrates significant importance in pollution control (Singh et al., 2017).

Chemical Synthesis Innovation

Innovations in chemical synthesis also benefit from 4-Chlorophenyl isothiocyanate. For example, a flow platform for the fast and efficient formation of isothiocyanates, using chloroximes conversion, demonstrates the compound's role in streamlined chemical processes (Baumann & Baxendale, 2013).

Catalysis and Material Science

The compound's derivatives are investigated in material science, such as the study of in-situ sulfur-doped carbon as a metal-free catalyst for oxidation of aqueous organics, showcasing its potential in advanced material applications (Guo et al., 2017).

Photocatalytic Sensing

Applications in photocatalytic sensing are also evident, with studies like the development of a BiPO4 nanocrystal/BiOCl nanosheet heterojunction for a photoelectrochemical 4-chlorophenol sensor, indicating its use in precise environmental monitoring (Yan et al., 2019).

Advanced Oxidation Processes

4-Chlorophenyl isothiocyanate is important in the study of advanced oxidation processes, such as the degradation of 4-chlorophenol using various photocatalytic systems, contributing to our understanding of environmental decontamination techniques (Lin, Wu, & Onn, 2008).

Safety And Hazards

4-Chlorophenyl isothiocyanate is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes severe skin burns and eye damage .

properties

IUPAC Name

1-chloro-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZVFXMTZTVUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175577
Record name 1-Chloro-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl isothiocyanate

CAS RN

2131-55-7
Record name 4-Chlorophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-4-isothiocyanatobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorophenyl isothiocyanate
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Record name 1-Chloro-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
G Ottmann, H Hooks - The Journal of Organic Chemistry, 1966 - ACS Publications
… The reaction between 102.0 g (0.6 mole) of 4-chlorophenyl isothiocyanate and 43.0 g (0.6 mole) of chlorine in 125 ml of chloroform afforded 140 g of a crude reaction productin form of a …
Number of citations: 42 pubs.acs.org
SD Kanmazalp, E Başaran… - Journal of Structural …, 2023 - Springer
… ]-4-[(4-chloro)phenyl]thiosemicarb-azide was synthesized by condensing (+)-(S)-2-(benzenesulfonamido)-3-phenylpropanylhydrazide with 4-chlorophenyl isothiocyanate in methanol …
Number of citations: 1 link.springer.com
Y Nural, M Gemili, N Seferoglu, E Sahin, M Ulger… - Journal of Molecular …, 2018 - Elsevier
… -2,4-dicarboxylate and 4-chlorophenyl isothiocyanate in the presence of 4-(dimethylamino)… with concomitant addition reaction of the 4-chlorophenyl isothiocyanate in 79% yield. The …
Number of citations: 18 www.sciencedirect.com
CI Yeo, AHS Azizan, ERT Tiekink - Molbank, 2019 - mdpi.com
… The title compound, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione (1), was synthesized by a hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic …
Number of citations: 1 www.mdpi.com
M Barbero, I Degani, N Diulgheroff, S Dughera… - …, 2001 - thieme-connect.com
… The yield of 4-chlorophenyl thiocyanate (3i) remained unvaried (86%) and only traces of the isomer 4chlorophenyl isothiocyanate were formed. The same reaction carried out in non-…
Number of citations: 20 www.thieme-connect.com
T Akhtar, S Hameed, NA Al‐Masoudi… - … International Journal of …, 2007 - Wiley Online Library
… The synthesized N-tosylamino acid hydrazides 1a–h were treated with 4-chlorophenyl isothiocyanate to … 4-Chlorophenyl isothiocyanate was synthesized by a reported procedure [19]. …
Number of citations: 98 onlinelibrary.wiley.com
A Rosling, F Fülöp, R Sillanää, J Mattinen - Heterocycles, 1997 - infona.pl
… Hydrazino alcohols (1 - 4) were converted with phenyl or 4-chlorophenyl isothiocyanate into their thiourea derivatives (5a,b, 6a,b, 9a,b and 10a,b) which then were cyclized by treatment …
Number of citations: 5 www.infona.pl
RK Ramagiri, RR Vedula - Synthetic Communications, 2014 - Taylor & Francis
… A mixture of 3-(2-bromoacetyl)-2H-chromen-2-one (1 mmol), 4-chloro aniline (1 mmol), and 4-chlorophenyl isothiocyanate (1 mmol) were taken in DMF (10 ml) and refluxed for 1 h. After …
Number of citations: 3 www.tandfonline.com
M Hanif, G Qadeer, NH Rama, S Vuoti… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C16H14Cl3N3O2S, is an important intermediate for the synthesis of biologically active heterocyclic compounds. The chloro- and dichlorophenyl rings are oriented …
Number of citations: 4 scripts.iucr.org
SD KANMAZALP - ЖУРНАЛ СТРУКТУРНОЙ ХИМИИ, 2023 - elibrary.ru
… ]-4-[(4-chloro)phenyl]thiosemicarb-azide was synthesized by condensing (+)-( S )-2-(benzenesulfonamido)-3-phenylpropanylhydrazide with 4-chlorophenyl isothiocyanate in methanol …
Number of citations: 0 elibrary.ru

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